

An In-depth Technical Guide to the Physicochemical Properties of Celecoxib (C17H14F3N3O2S)

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Compound of Interest

Compound Name: C21H15F4N3O3S

Cat. No.: B15173922

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available scientific literature and databases. It is important to note that the user-provided molecular formula **C21H15F4N3O3S** appears to be incorrect. This guide pertains to the well-documented compound Celecoxib, with the molecular formula C17H14F3N3O2S.

Core Physicochemical Properties

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.^{[1][2]} Its chemical structure and physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A summary of its key quantitative data is presented in the table below.

Property	Value	Source
Molecular Formula	C17H14F3N3O2S	[1][2]
Molecular Weight	381.37 g/mol	[2]
IUPAC Name	4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide	[1]
CAS Number	169590-42-5	
Melting Point	157-159 °C	[2][3]
Boiling Point (Predicted)	529.0 ± 60.0 °C	[3]
Water Solubility	7 mg/L	[3]
Solubility in other solvents	DMSO: >20 mg/mL, Soluble in DMSO (200 mg/mL), ethanol (100 mg/mL)	[2][3]
pKa (Predicted)	9.68 ± 0.10	[3]
LogP	3.53	[1]
Appearance	White to off-white powder	[2][3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for reproducibility and validation in research and development. Below are protocols for solubility and Caco-2 permeability assays as described in the scientific literature.

2.1. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

- Materials:
 - Celecoxib powder

- Purified water (or other relevant buffer systems)
- Shaking incubator or orbital shaker
- Centrifuge
- High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
- Protocol:
 - Add an excess amount of Celecoxib powder to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline) in a sealed container.
 - Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After the incubation period, centrifuge the suspension to separate the undissolved solid from the saturated solution.
 - Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
 - Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining fine particles.
 - Quantify the concentration of Celecoxib in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - The determined concentration represents the equilibrium solubility of Celecoxib in the tested medium.

2.2. Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.

- Materials:
 - Caco-2 cells

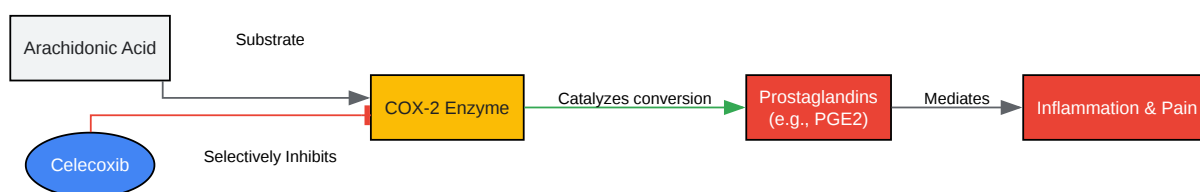
- Cell culture medium and supplements
- Transwell® inserts (or similar permeable supports)
- Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
- Lucifer yellow (for monolayer integrity testing)
- Analytical instrumentation (e.g., LC-MS/MS) for quantifying Celecoxib
- Protocol:
 - Cell Culture and Differentiation:
 - Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.
 - Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with well-developed tight junctions.
 - Monolayer Integrity Assessment:
 - Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be within the laboratory's established acceptable range.
 - Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be below a defined threshold, indicating a tight monolayer.
 - Permeability Measurement (Apical to Basolateral):
 - Wash the Caco-2 monolayers with pre-warmed transport buffer.
 - Add the transport buffer containing a known concentration of Celecoxib to the apical (donor) chamber.
 - Add fresh transport buffer to the basolateral (receiver) chamber.
 - Incubate the plates at 37 °C with gentle shaking.

- At predetermined time points, collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
- Also, collect a sample from the apical chamber at the beginning and end of the experiment.
- Sample Analysis:
 - Quantify the concentration of Celecoxib in all collected samples using a validated analytical method like LC-MS/MS.
- Calculation of Apparent Permeability Coefficient (Papp):
 - The Papp value is calculated using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$
Where:
 - dQ/dt is the rate of drug appearance in the receiver chamber.
 - A is the surface area of the permeable support.
 - C_0 is the initial concentration of the drug in the donor chamber.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using the Graphviz DOT language.

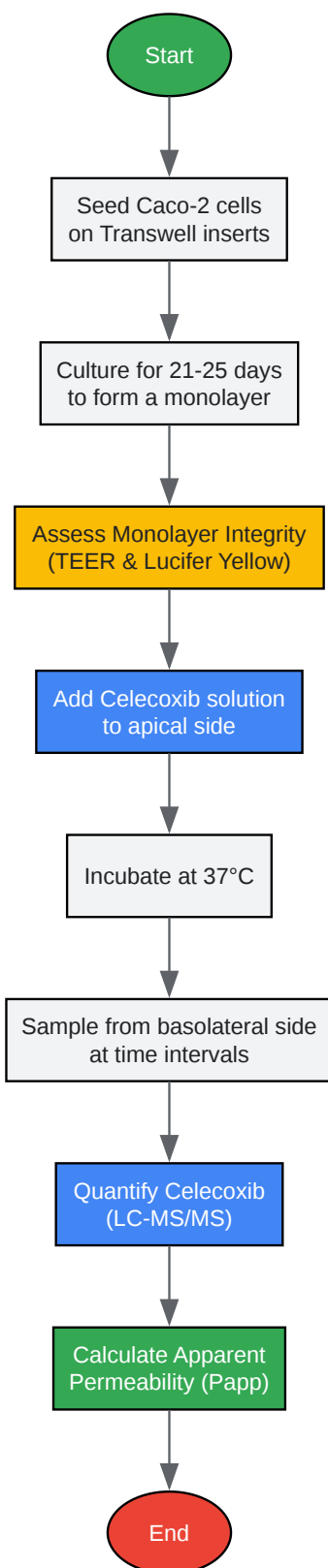
3.1. Mechanism of Action of Celecoxib: COX-2 Inhibition



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Caption: Mechanism of action of Celecoxib as a selective COX-2 inhibitor.

3.2. Experimental Workflow for Caco-2 Permeability Assay



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References

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